4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted at position 1 with an ethanesulfonyl group and at position 6 with a 4-tert-butylbenzamide moiety. This compound belongs to a broader class of tetrahydroquinoline derivatives studied for applications ranging from medicinal chemistry to materials science.
Properties
IUPAC Name |
4-tert-butyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-5-28(26,27)24-14-6-7-17-15-19(12-13-20(17)24)23-21(25)16-8-10-18(11-9-16)22(2,3)4/h8-13,15H,5-7,14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUJGVSJUBJTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Assembly of Quinoline Ring
Reagents: : Aniline, formaldehyde, acetic acid.
Conditions: : Reflux conditions to form 1,2,3,4-tetrahydroquinoline.
Sulfonation
Reagents: : Ethanesulfonyl chloride, pyridine.
Conditions: : Stirring at low temperature (0-5°C) to introduce the ethanesulfonyl group.
Benzamide Formation
Reagents: : 4-tert-butylbenzoic acid, thionyl chloride, ammonia.
Conditions: : Heating and condensation to form 4-tert-butylbenzamide.
Final Coupling
Reagents: : 4-tert-butylbenzamide, sulfonated tetrahydroquinoline.
Conditions: : Catalysis with EDCI and DMAP in dichloromethane.
Industrial Production Methods
Industrial methods often involve scaling up the above synthetic routes. Key considerations include maintaining reaction yields, purity, and minimizing the environmental impact of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the tert-butyl and ethanesulfonyl groups.
Reduction: : Reduction can occur at the quinoline ring, converting double bonds to single bonds.
Substitution: : Electrophilic aromatic substitution reactions can modify the benzamide ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nitrating agents under acidic conditions.
Major Products
Oxidation: : Formation of sulfone derivatives.
Reduction: : Conversion to fully saturated tetrahydroquinoline.
Substitution: : Halogenated benzamides and quinolines.
Scientific Research Applications
Chemistry
4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is studied for its reactivity and potential to form various derivatives with enhanced properties.
Biology
Medicine
Preliminary research suggests it could be a lead compound for developing new pharmaceuticals with anti-inflammatory or anti-cancer properties.
Industry
Due to its stable structure, it finds use in the development of materials requiring robust chemical and thermal properties.
Mechanism of Action
Molecular Targets and Pathways
The compound likely acts on enzymes containing sulfonamide-sensitive regions. It may inhibit enzyme activity by binding to the active site, preventing the enzyme from interacting with its natural substrate. This inhibition can alter metabolic pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include 4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide () and derivatives from electrochemical studies (). A comparative analysis is summarized below:
*Estimated based on substituent contributions.
†Derived from molecular formula (C₂₂H₂₈N₂O₃S).
‡Predicted using computational tools.
Key Observations:
- Ethanesulfonyl vs.
- Positional Isomerism (6 vs. 7) : The benzamide’s position alters steric and electronic interactions. Position 6 may favor interactions with flat binding pockets, while position 7 could enhance stacking in aromatic systems.
- Saturation State: The fully saturated tetrahydroquinoline core in the target compound reduces conformational flexibility, possibly enhancing binding specificity compared to the dihydro analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
